molecular formula C13H20N2O B3235256 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol CAS No. 1353999-74-2

2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol

Cat. No.: B3235256
CAS No.: 1353999-74-2
M. Wt: 220.31 g/mol
InChI Key: NOFBNKNLZZXFSQ-CYBMUJFWSA-N
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Description

2-(®-1-Benzyl-pyrrolidin-3-ylamino)-ethanol is a chiral compound with a pyrrolidine ring, a benzyl group, and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(®-1-Benzyl-pyrrolidin-3-ylamino)-ethanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Attachment of the Ethanolamine Moiety: This step involves the reaction of the intermediate with ethanolamine under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(®-1-Benzyl-pyrrolidin-3-ylamino)-ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ethanolamine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Benzyl halides for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the reduced amine or alcohol.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-(®-1-Benzyl-pyrrolidin-3-ylamino)-ethanol has several scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(®-1-Benzyl-pyrrolidin-3-ylamino)-ethanol involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

    Pathways Involved: The compound can modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-((S)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol: The enantiomer of the compound with different stereochemistry.

    N-Benzyl-2-pyrrolidinone: A structurally similar compound lacking the ethanolamine moiety.

    Benzylamine derivatives: Compounds with similar benzyl and amine functionalities.

Uniqueness

2-(®-1-Benzyl-pyrrolidin-3-ylamino)-ethanol is unique due to its specific chiral configuration and the presence of both the pyrrolidine ring and ethanolamine moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[(3R)-1-benzylpyrrolidin-3-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c16-9-7-14-13-6-8-15(11-13)10-12-4-2-1-3-5-12/h1-5,13-14,16H,6-11H2/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFBNKNLZZXFSQ-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NCCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1NCCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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